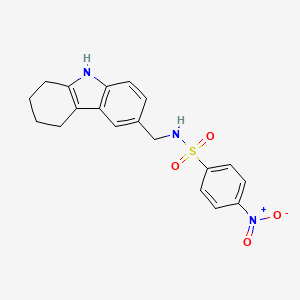

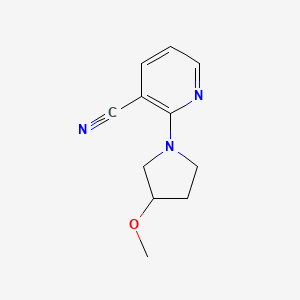

![molecular formula C21H24N2O6S B2580197 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235677-20-9](/img/structure/B2580197.png)

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the acryloyl group and the benzo[b][1,4]dioxine ring. The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The presence of the double bond in the acryloyl group could potentially allow for E/Z isomerism .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including addition reactions at the double bond, substitution reactions at the sulfonamide group, and ring-opening reactions of the benzo[b][1,4]dioxine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could confer water solubility, while the acryloyl group could make the compound reactive .科学的研究の応用

Sulfonamides in Medicinal Chemistry

Sulfonamides are a class of organic compounds that contain the sulfonamide group, a sulfur atom double bonded to two oxygen atoms and single bonded to a nitrogen atom. This functional group is central to the action of many pharmaceutical drugs due to its ability to mimic the structure of p-aminobenzoic acid (PABA), interfering with bacterial growth and survival.

Antibacterial Applications : The sulfonamide group is foundational in several antibacterial agents. These compounds were among the first systemic antimicrobial agents discovered and have been used to treat bacterial infections by inhibiting the synthesis of dihydrofolic acid, a precursor to nucleic acids in bacteria (Carta, Scozzafava, & Supuran, 2012).

Carbonic Anhydrase Inhibitors : Sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is involved in critical physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. This has implications for the treatment of conditions such as glaucoma, epilepsy, and certain types of edema (Gulcin & Taslimi, 2018).

Anticancer Properties : Some sulfonamides have shown potential in cancer treatment, likely due to their ability to inhibit carbonic anhydrase isoforms that are overexpressed in tumor cells, contributing to the acidic tumor microenvironment conducive to cancer progression and metastasis (El-Qaliei et al., 2020).

Role in Diuretics : Certain sulfonamides serve as the basis for diuretic drugs by inhibiting carbonic anhydrase in the kidney, leading to increased excretion of bicarbonate, sodium, and water, which is beneficial in treating hypertension and edema (Carta & Supuran, 2013).

Neurological Applications : Sulfonamides, through their various mechanisms, have also been implicated in the treatment of neurological conditions, underscoring the importance of this class of compounds in developing treatments for a range of diseases beyond their initial antibacterial use (McEwen & Olié, 2005).

将来の方向性

特性

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c24-21(6-3-17-2-1-11-27-17)23-9-7-16(8-10-23)15-22-30(25,26)18-4-5-19-20(14-18)29-13-12-28-19/h1-6,11,14,16,22H,7-10,12-13,15H2/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDUHRXOUUFFDA-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)

![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline](/img/structure/B2580119.png)

![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)

![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)